molecular formula C19H20N4O3 B2415048 (6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034579-67-2

(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2415048
CAS RN: 2034579-67-2
M. Wt: 352.394
InChI Key: IFXLSJGHSHGRSA-UHFFFAOYSA-N
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Description

“(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, in the synthesis of some hydroxamic acids, the precipitates were filtered, dried, and re-crystallized in methanol to give the target compounds .

Scientific Research Applications

Potential as c-Met/ALK Inhibitors

A study highlighted the design, synthesis, and evaluation of a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones for pharmacological and antitumor assays. A specific compound was identified as a potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor, exhibiting significant tumor growth inhibitions in xenograft models (Jingrong Li et al., 2013).

Synthesis and Characterization

Another research focused on the one-step synthesis of pyridine and 4H-pyran derivatives from bisarylidenecyclohexanone and malononitrile under microwave irradiation, yielding good yields. This synthesis pathway may provide insights into the synthesis of complex molecules including those similar to the queried compound (Jian-Feng Zhou, 2003).

Structural Analysis

A detailed structural analysis was performed on a related compound, "1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone," revealing the molecular geometry and lack of classical hydrogen bonds in the crystal structure, which could be relevant for understanding the structural properties of the queried compound (Tobias Kloubert et al., 2012).

Antimicrobial Activity

Research on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated that compounds containing a methoxy group exhibited high antimicrobial activity. This suggests potential applications of related compounds in developing antimicrobial agents (Satyender Kumar et al., 2012).

Antitumor Activity

A study on new indole derivatives containing pyrazoles showed potential antitumor activity. Using a key intermediate, a series of compounds were tested in-vitro for tumor cell-growth inhibition, which could imply the relevance of the queried compound in cancer research (Abdel-Rahman Farghaly, 2010).

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. A similar compound, 1-Boc-6-methoxyindole-2-boronic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research on “(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” and similar compounds could focus on further elucidating their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

Mechanism of Action

Target of Action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Pyrazine compounds also have shown various biological activities .

Mode of Action

The mode of action of indole and pyrazine derivatives can vary widely depending on the specific compound and its targets. Generally, these compounds interact with their targets, often proteins or enzymes, to modulate their activity .

Biochemical Pathways

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrazine compounds have shown biological activities, including antibacterial, antifungal, anticancer, and herbicidal activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of indole and pyrazine derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of indole and pyrazine derivatives depend on their specific targets and mode of action. For example, some indole derivatives have shown inhibitory activity against certain viruses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole and pyrazine derivatives .

properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-14-5-4-13-9-17(22-16(13)10-14)19(24)23-8-2-3-15(12-23)26-18-11-20-6-7-21-18/h4-7,9-11,15,22H,2-3,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXLSJGHSHGRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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